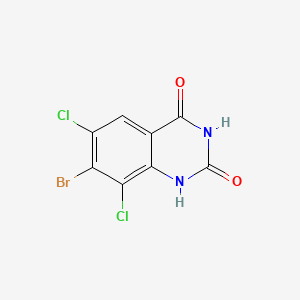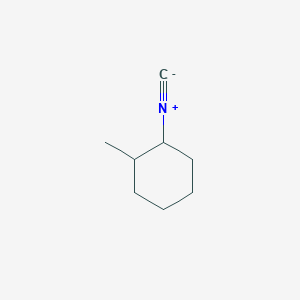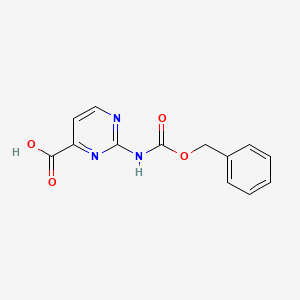
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxycarbonylamino group at the 2-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a [4+2] annulation reaction of α,β-unsaturated ketoximes with activated nitriles under copper-catalyzed conditions.
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonylamino group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate and an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenyloxazol-4-yl)methyl pyrimidine carboxamide: Similar in structure but with an oxazole ring instead of the benzyloxycarbonylamino group.
Pyrimidine-4-carboxylic acid derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonylamino group enhances its potential as a pharmacophore in drug design and development .
Eigenschaften
Molekularformel |
C13H11N3O4 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4/c17-11(18)10-6-7-14-12(15-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,16,19) |
InChI-Schlüssel |
GFOJDAOXJVKOID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)

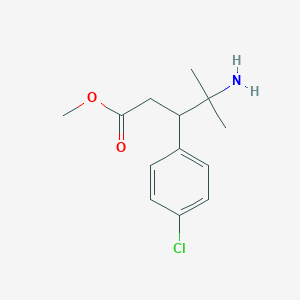
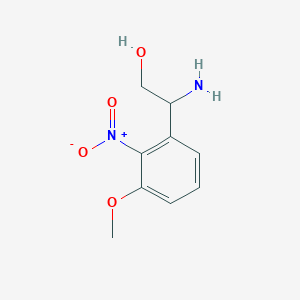
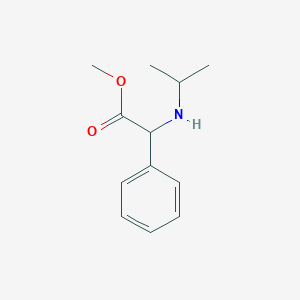
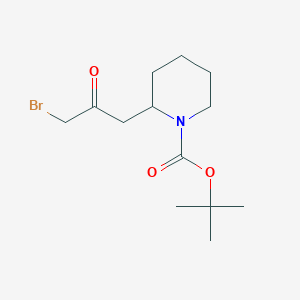
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)



